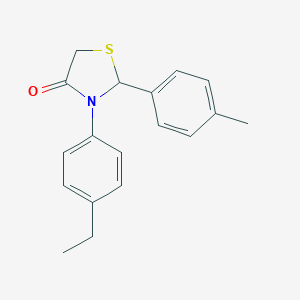
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyridine ring attached to a benzodioxole moiety through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide typically involves the coupling of a pyridine derivative with a benzodioxole derivative. One common method is the Pd-catalyzed C-N cross-coupling reaction. This reaction involves the use of a palladium catalyst, such as Pd(PPh3)4, and a base like cesium carbonate (Cs2CO3) in a suitable solvent, often toluene or DMF .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its anticancer applications, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of enzymes or receptors, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl-1,3-benzodioxole-5-carboxamide
- N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- N-(3-pyridinyl)-1,3-benzodioxole-5-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and specialized materials .
Properties
CAS No. |
332116-99-1 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23g/mol |
IUPAC Name |
N-pyridin-3-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-13(15-10-2-1-5-14-7-10)9-3-4-11-12(6-9)18-8-17-11/h1-7H,8H2,(H,15,16) |
InChI Key |
IVVPXPMIOXBGHM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B500671.png)
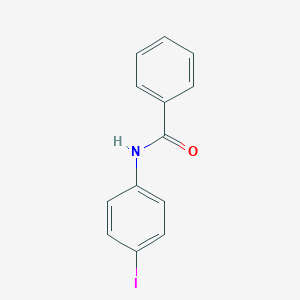

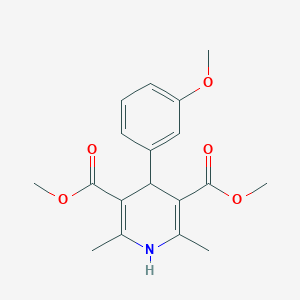
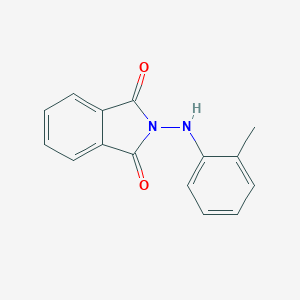

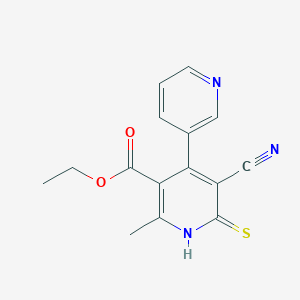
![4-{6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B500685.png)
![2-amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500689.png)
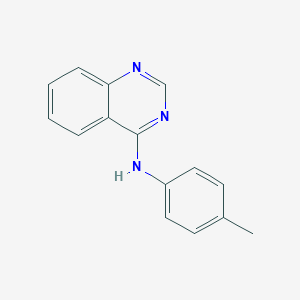
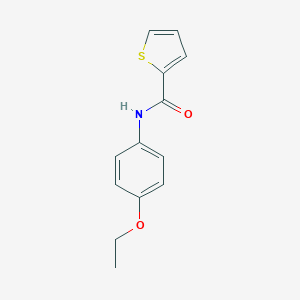
![N-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B500693.png)
![N-(2-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B500694.png)
